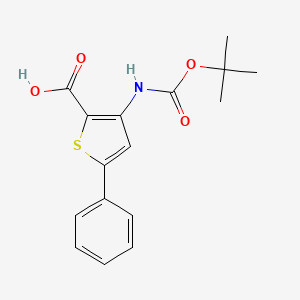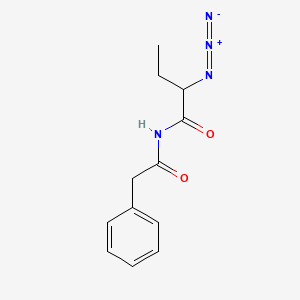
3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-tert-butoxycarbonylamino-5-phénylthiophène-2-carboxylique est un composé appartenant à la classe des dérivés du thiophène. Les thiophènes sont des composés hétérocycliques contenant un atome de soufre dans un cycle à cinq chaînons. Ce composé particulier est caractérisé par la présence d’un groupe protecteur tert-butoxycarbonyle (Boc) sur le groupe amino et d’un groupe phényle attaché au cycle thiophène. Le groupe Boc est couramment utilisé en synthèse organique pour protéger les amines des réactions indésirables.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-tert-butoxycarbonylamino-5-phénylthiophène-2-carboxylique implique généralement plusieurs étapes. Une méthode courante commence par le cycle thiophène, qui est fonctionnalisé par un groupe phényle en position 5. Le groupe amino est ensuite introduit en position 3, suivi de l’addition du groupe protecteur Boc. Le groupe acide carboxylique est introduit en position 2 par diverses voies de synthèse, telles que les réactions d’oxydation ou de carboxylation .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l’utilisation de catalyseurs efficaces, de réactifs à haut rendement et de conditions réactionnelles optimisées pour garantir la pureté et le rendement du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-tert-butoxycarbonylamino-5-phénylthiophène-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe acide carboxylique peut être réduit en un alcool.
Substitution : Le groupe protecteur Boc peut être éliminé en conditions acides pour révéler l’amine libre.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borane (BH3) peuvent être utilisés.
Substitution : Des conditions acides, telles que l’acide trifluoroacétique (TFA), sont utilisées pour éliminer le groupe Boc.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools.
Substitution : Amines libres.
Applications de la recherche scientifique
L’acide 3-tert-butoxycarbonylamino-5-phénylthiophène-2-carboxylique a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-tert-butoxycarbonylamino-5-phénylthiophène-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe Boc protège le groupe amino pendant les réactions, ce qui permet des modifications sélectives d’autres groupes fonctionnels. Le cycle thiophène peut participer à diverses réactions chimiques, contribuant à la réactivité du composé et à son activité biologique potentielle .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-tert-butoxycarbonylamino-5-tert-butylthiophène-2-carboxylique
- Acide 3-tert-butoxycarbonylamino-5-méthylthiophène-2-carboxylique
Unicité
Propriétés
Numéro CAS |
688763-37-3 |
|---|---|
Formule moléculaire |
C16H17NO4S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4S/c1-16(2,3)21-15(20)17-11-9-12(22-13(11)14(18)19)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
HVQKCAFYNPVEAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12048868.png)

![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)

![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)

![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)






![(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B12048925.png)
